molecular formula C38H75NO5 B13358963 Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(pentyloxy)hexyl)amino)octanoate

Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(pentyloxy)hexyl)amino)octanoate

Cat. No.: B13358963
M. Wt: 626.0 g/mol
InChI Key: JIWXJXBZRBYLDN-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(pentyloxy)hexyl)amino)octanoate undergoes various chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form simpler derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(pentyloxy)hexyl)amino)octanoate involves its role in forming lipid nanoparticles. These nanoparticles protect mRNA molecules and facilitate their entry into cells via receptor-mediated endocytosis . Once inside the cell, the mRNA is released into the cytoplasm, where it is translated into the target protein .

Comparison with Similar Compounds

Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(pentyloxy)hexyl)amino)octanoate is unique due to its specific structure and properties. Similar compounds include:

These compounds share similar applications but differ in their specific chemical properties and efficacy in various applications.

Properties

Molecular Formula

C38H75NO5

Molecular Weight

626.0 g/mol

IUPAC Name

heptadecan-9-yl 8-[2-hydroxyethyl-(6-oxo-6-pentoxyhexyl)amino]octanoate

InChI

InChI=1S/C38H75NO5/c1-4-7-10-12-15-20-27-36(28-21-16-13-11-8-5-2)44-38(42)30-22-17-14-18-24-31-39(33-34-40)32-25-19-23-29-37(41)43-35-26-9-6-3/h36,40H,4-35H2,1-3H3

InChI Key

JIWXJXBZRBYLDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCC(=O)OCCCCC)CCO

Origin of Product

United States

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